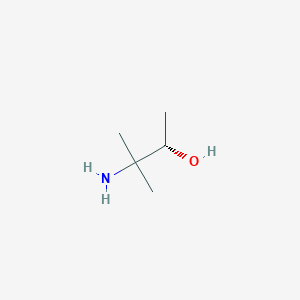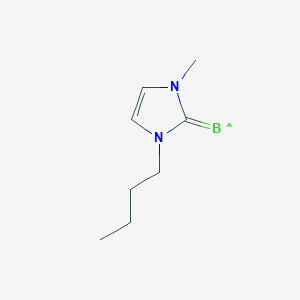
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom bonded to a trihydroboron group and an imidazolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron typically involves the reaction of 1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene with a boron-containing reagent under controlled conditions. One common method is the reaction of the imidazolylidene precursor with borane (BH3) in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The imidazolylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (Et3N).
Major Products
Oxidation: Boron-oxygen compounds, such as boronic acids or boronates.
Reduction: Boron-hydride species, such as diborane (B2H6).
Substitution: Substituted imidazolylidene derivatives.
Applications De Recherche Scientifique
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydroboration and hydrogenation reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron involves its interaction with molecular targets through the boron atom. The boron atom can form coordinate bonds with electron-rich species, such as nucleophiles, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron: Unique due to its specific imidazolylidene and trihydroboron structure.
Borane-diphenylphosphine complex: Similar boron-containing compound with different ligands.
Triiodothyronine (T3): Contains iodine atoms and is involved in thyroid hormone regulation.
Propriétés
Formule moléculaire |
C8H14BN2 |
|---|---|
Poids moléculaire |
149.02 g/mol |
InChI |
InChI=1S/C8H14BN2/c1-3-4-5-11-7-6-10(2)8(11)9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
CVSPOMCJVLCBNN-UHFFFAOYSA-N |
SMILES canonique |
[B]=C1N(C=CN1CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
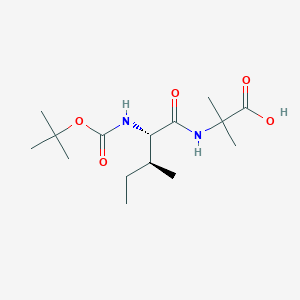

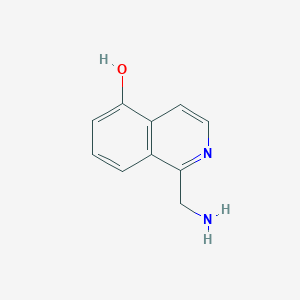
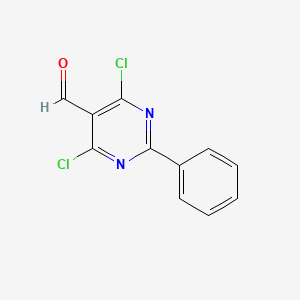
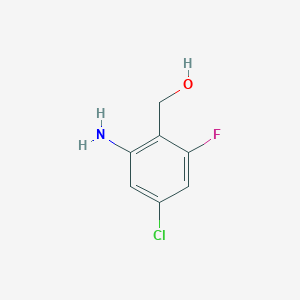
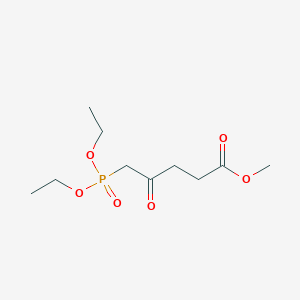
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)


